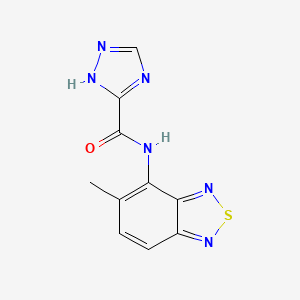

![molecular formula C17H20N8O B5537757 N-(2-{[6-(3,5-二甲基-1H-吡唑-1-基)-2-甲基-4-嘧啶基]氨基}乙基)-2-嘧啶甲酰胺](/img/structure/B5537757.png)

N-(2-{[6-(3,5-二甲基-1H-吡唑-1-基)-2-甲基-4-嘧啶基]氨基}乙基)-2-嘧啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine analogues, including structures similar to our compound of interest, typically involves palladium-catalyzed C-C coupling reactions and condensation processes. A noteworthy method involves the condensation of dimethylamine with pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives to form compounds with significant inhibition on cancer cell proliferation (Liu et al., 2016). This highlights the versatility of pyrazolo[3,4-d]pyrimidine derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structures of pyrazole and pyrimidine derivatives are characterized by the presence of intramolecular N-H...O hydrogen bonds and nearly planar rings formed by these bonds. These structural features contribute to the stability and reactivity of the compounds (Wu et al., 2005). The detailed X-ray crystallographic analysis provides insights into the molecular geometry and electronic distribution, which are critical for understanding the compound's chemical behavior.

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidine derivatives undergo various chemical reactions, including cyclocondensation, which is essential for synthesizing heterocyclic compounds with potential insecticidal and antibacterial properties (Deohate & Palaspagar, 2020). These reactions are influenced by the compound's molecular structure, particularly the electron-rich pyrazole and pyrimidine moieties, which facilitate nucleophilic attacks and electrophilic substitutions.

Physical Properties Analysis

The physical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as solubility, melting point, and crystallinity, are directly related to their molecular structure. The intramolecular hydrogen bonding and planarity of the rings contribute to higher melting points and crystallinity, affecting the compound's solubility in various solvents. These properties are crucial for the compound's application in material science and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity of pyrazolo[3,4-d]pyrimidine derivatives, are determined by the functional groups attached to the core structure. The presence of amino and carboxamide groups contributes to the compound's basic nature, whereas the pyrimidine ring imparts a degree of acidity. These chemical properties are essential for the compound's interactions with biological targets and its overall biological activity.

For further detailed research and exploration on this topic, the following references provide extensive insights into the synthesis, structural analysis, and properties of pyrazolo[3,4-d]pyrimidine derivatives and related compounds.

科学研究应用

抗癌和抗炎剂

- 研究已合成具有显著抗癌和抗炎活性的新型吡唑并嘧啶衍生物。针对其对癌细胞系的细胞毒性以及抑制 5-脂氧合酶(炎症和癌症治疗中的重要靶点)的能力对这些化合物进行了评估 (Rahmouni 等,2016)。

抗菌潜力

- 研究还探讨了通过微波辐射合成嘧啶连接的吡唑衍生物,展示了其针对各种微生物的抗菌潜力,表明其在开发新型抗菌剂方面具有实用性 (Deohate 和 Palaspagar,2020)。

高级有机合成技术

- 已开发出 N-取代吡唑并[3,4-d]嘧啶-4(5H)-酮衍生物的异恶唑啉和异恶唑的创新合成方法,展示了吡唑并嘧啶骨架在通过 [3+2] 环加成反应生成多种化合物的灵活性,突出了其在有机合成和潜在药物应用中的实用性 (Rahmouni 等,2014)。

新型合成途径和化合物库

- 据报道,已开发出用于 N-烷基-4-烷基氨基-1-芳基-1H-吡唑并[3,4-d]嘧啶-6-甲酰胺库的固相合成方法,证明了这种化学结构在通过高通量合成技术促进发现具有潜在治疗益处的新分子的实用性 (Heo 和 Jeon,2017)。

未来方向

属性

IUPAC Name |

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N8O/c1-11-9-12(2)25(24-11)15-10-14(22-13(3)23-15)18-7-8-21-17(26)16-19-5-4-6-20-16/h4-6,9-10H,7-8H2,1-3H3,(H,21,26)(H,18,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFXHHZGSDHEEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=NC(=C2)NCCNC(=O)C3=NC=CC=N3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrimidinecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid](/img/structure/B5537675.png)

![4-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5537717.png)

![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-methylpropanamide](/img/structure/B5537724.png)

![1-(2,3-dihydro-1H-inden-2-yl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5537733.png)

![2-fluoro-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5537740.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5537749.png)

![{4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5537766.png)

![methyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5537774.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537776.png)

![6-methyl-N-phenyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B5537784.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5537787.png)